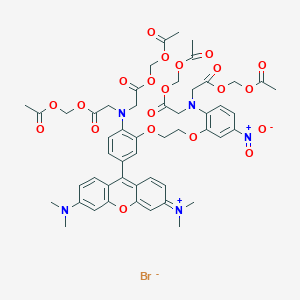

Rhod-590 AM Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rhod-590 AM Ester is a membrane-permeant form of the Rhod-590 calcium indicator dye. It is used extensively in scientific research for its ability to measure intracellular calcium levels. The compound is particularly valuable in experiments involving cells and tissues with high levels of autofluorescence.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Rhod-590 AM Ester is synthesized through a series of chemical reactions that involve the esterification of Rhod-590 with acetoxymethyl (AM) groups. The esterification process typically involves the use of anhydrous dimethyl sulfoxide (DMSO) as a solvent and a mild detergent like Pluronic® F-127 to facilitate cell loading .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions under controlled conditions to ensure high purity and yield. The compound is then purified and stored under desiccated conditions at -20°C to prevent hydrolysis .

Análisis De Reacciones Químicas

Types of Reactions: Rhod-590 AM Ester undergoes hydrolysis once it enters cells. This hydrolysis is facilitated by endogenous esterases, converting this compound into Rhod-590 .

Common Reagents and Conditions:

Hydrolysis: Endogenous esterases within the cell.

Solvent: Anhydrous DMSO.

Dispersing Agent: Pluronic® F-127.

Major Products: The primary product of the hydrolysis reaction is Rhod-590, which is the active form of the dye used for calcium detection .

Aplicaciones Científicas De Investigación

Rhod-590 AM Ester is widely used in various fields of scientific research:

Chemistry: Used as a fluorescent indicator for calcium determination in chemical assays.

Biology: Employed in cell biology to measure intracellular calcium levels, which are crucial for various cellular processes.

Medicine: Utilized in medical research to study calcium signaling pathways, which are important in understanding diseases like cancer and neurodegenerative disorders.

Industry: Applied in industrial processes that require precise measurement of calcium concentrations

Mecanismo De Acción

Rhod-590 AM Ester itself does not bind calcium. Once it enters the cell, it is hydrolyzed by endogenous esterases to form Rhod-590. Rhod-590 then binds to calcium ions, resulting in a fluorescence signal that can be measured. This fluorescence is used to determine the concentration of calcium within the cell .

Comparación Con Compuestos Similares

Rhod-590 AM Ester is part of a family of rhodamine-based calcium indicators. Similar compounds include:

Rhod-2 AM Ester: Another rhodamine-based calcium indicator with different excitation and emission wavelengths.

Fluo-4 AM Ester: A widely used calcium indicator with different spectral properties.

Fura-2 AM Ester: Known for its ratiometric measurement capabilities, which provide more accurate calcium quantification

Uniqueness: this compound is unique due to its long-wavelength excitation and emission properties, making it suitable for experiments in cells and tissues with high autofluorescence .

Propiedades

Fórmula molecular |

C51H56BrN5O21 |

|---|---|

Peso molecular |

1154.9 g/mol |

Nombre IUPAC |

[9-[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-nitrophenoxy]ethoxy]phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;bromide |

InChI |

InChI=1S/C51H56N5O21.BrH/c1-31(57)69-27-73-47(61)23-54(24-48(62)74-28-70-32(2)58)41-15-9-35(51-39-13-10-36(52(5)6)20-43(39)77-44-21-37(53(7)8)11-14-40(44)51)19-45(41)67-17-18-68-46-22-38(56(65)66)12-16-42(46)55(25-49(63)75-29-71-33(3)59)26-50(64)76-30-72-34(4)60;/h9-16,19-22H,17-18,23-30H2,1-8H3;1H/q+1;/p-1 |

Clave InChI |

PMQMSJPQRCLPMW-UHFFFAOYSA-M |

SMILES canónico |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C)OCCOC5=C(C=CC(=C5)[N+](=O)[O-])N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C.[Br-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tetrazolo[1,5-a]quinoxalin-4(5H)-one (8CI,9CI)](/img/structure/B12350275.png)

![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II)](/img/structure/B12350282.png)

![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid](/img/structure/B12350290.png)

![6-[2-[2-Hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12350293.png)

![3-ethyl-2-((1E,3E,5E)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium perchlorate](/img/structure/B12350300.png)

![8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12350327.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]-5-[(2-chloroethanimidoyl)amino]pentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid](/img/structure/B12350349.png)